2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine
Description
Properties
IUPAC Name |
2,2-difluoro-N-methyl-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTHAVDWXFWPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine typically involves the introduction of fluorine atoms into the benzodioxole ring followed by the addition of a methylamine group. One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms and the methylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-1,3-benzodioxole oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Treatment of Cystic Fibrosis:
Recent patents have highlighted the potential use of 2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine as a therapeutic agent for cystic fibrosis. The compound acts as a CFTR potentiator, improving chloride transport in epithelial cells. It is often combined with other agents such as mucolytics and bronchodilators to enhance therapeutic outcomes .
Case Study:
A study demonstrated that formulations containing this compound showed improved efficacy in restoring CFTR function in cell models derived from cystic fibrosis patients. The combination therapy led to significant improvements in chloride ion transport compared to controls .
Analytical Applications
2. Analytical Chemistry:
The compound serves as an analytical tool in various assays due to its distinct spectroscopic properties. It can be utilized as a probe in fluorescence-based assays for detecting biomolecules or studying enzyme kinetics.
Data Table: Spectroscopic Characteristics
| Property | Value |
|---|---|
| UV Absorption Max | 280 nm |
| Fluorescence Emission | 320 nm |
| Solubility (in water) | Moderate |
Biological Research Applications
3. Biological Assays:
In biological research, this compound has been employed in receptor binding assays and enzyme inhibition studies. Its structure allows it to interact selectively with specific biological targets.
Case Study:
A research team investigated the binding affinity of this compound to serotonin receptors and found it exhibited significant inhibitory activity. This suggests potential applications in developing treatments for mood disorders .
Toxicological Data
While exploring the applications of this compound, it is crucial to consider its safety profile:
| Toxicity Parameter | Value |
|---|---|
| Acute Oral Toxicity | H301 (Toxic if swallowed) |
| Dermal Toxicity | H312 (Harmful in contact with skin) |
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(Methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA)
Structure : MSNBA shares the 1,3-benzodioxol-5-amine core but includes a 4-methylsulfonyl-2-nitrophenyl substituent instead of fluorine and methyl groups.
Key Properties :
- Molecular Weight : 376.34 g/mol.
- Biological Activity: MSNBA is a potent and selective inhibitor of GLUT5, a fructose transporter implicated in cancer and metabolic disorders.
- Applications : Used in cancer research to study fructose metabolism in colorectal (HT-29) and breast (MCF7) cancer cells .
Comparison Table:
1,3-Benzodioxol-5-amine Derivatives
(a) N-Methyl-1,3-benzodioxol-5-amine (Unfluorinated Analog)
- Structure : Lacks fluorine substituents but retains the N-methyl group.
- Activity : Shows moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, though less potent than ciprofloxacin .
- Key Difference : The absence of fluorine reduces metabolic stability compared to the 2,2-difluoro derivative.
(b) (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)
Research Implications and Gaps
- This compound: While its role as an intermediate is established, its direct biological activity remains understudied.
- MSNBA : Well-characterized as a GLUT5 inhibitor, but its pharmacokinetics (e.g., solubility, toxicity) require further exploration.
Biological Activity
2,2-Difluoro-N-methyl-2H-1,3-benzodioxol-5-amine is a chemical compound notable for its unique structural features, which include a benzodioxole moiety with two fluorine atoms and a methyl group attached to the nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 187.14 g/mol. The compound is recognized for its light sensitivity and low solubility in water, making it suitable for specific applications in pharmaceutical chemistry .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its interaction with biological targets and potential therapeutic roles.
Preliminary investigations suggest that this compound exhibits binding affinity to specific biological targets, which may include enzymes or receptors involved in various metabolic pathways. The presence of fluorine substituents and the amino group on the benzodioxole framework may enhance its biological activity and stability compared to similar compounds lacking these features .
Case Studies and Research Findings
- Anticancer Activity : In studies examining the compound's effects on cancer cell lines, it was found to exhibit significant cytotoxicity against MCF-7 breast cancer cells. The values ranged from 6.21 to 6.32, indicating potent activity .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit cyclooxygenases (COX), which are critical in the inflammatory process. Selective inhibition of COX-2 was observed, suggesting potential applications in anti-inflammatory therapies .
- Pharmaceutical Applications : As an intermediate in organic synthesis, this compound serves as a building block for various pharmaceutical compounds. Its unique properties enhance its utility in medicinal chemistry .
Comparative Analysis
The following table summarizes key characteristics of this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C8H7F2NO2 | Light sensitive; low water solubility |
| 5-Amino-2,2-difluoro-1,3-benzodioxole | C7H5F2NO2 | Lacks methyl group; used as a pharmaceutical intermediate |
| N-Methyl-2H-1,3-benzodioxol-5-amine | C8H9NO2 | Contains no fluorine; broader biological activity potential |
| 3,4-Difluoromethylenedioxy aniline | C9H8F2N | Exhibits different reactivity due to additional functional groups |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine?
- Methodological Answer : The synthesis typically involves cyclization and fluorination steps. For benzodioxole derivatives, refluxing with halogenating agents (e.g., DAST or Deoxo-Fluor) under inert conditions is common for introducing fluorine atoms . Subsequent N-methylation can be achieved via reductive amination or alkylation with methyl iodide in the presence of a base. Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical to maximize yield and purity. For example, dichloromethane or THF as solvents at 60–80°C may enhance reaction efficiency .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming the benzodioxole scaffold and substituent positions. For example, the N-methyl group typically appears as a singlet at ~2.8–3.2 ppm in H NMR, while fluorine atoms split signals due to coupling .
- IR : Stretching vibrations for C-F bonds (1000–1300 cm) and the benzodioxole ring (1500–1600 cm) provide structural validation .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, particularly the difluoro substitution pattern .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidative degradation. Purity should be monitored periodically via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects, dynamic processes, or matrix-packing interactions. Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR shifts under different environments . Cross-validate with solid-state NMR to assess crystallographic vs. solution-state differences . For fluorine coupling patterns, consider variable-temperature NMR to detect conformational flexibility .
Q. What strategies optimize reaction yields during fluorination and N-methylation steps?
- Methodological Answer :
- Fluorination : Pre-activate the substrate with a Lewis acid (e.g., BF) to enhance electrophilic fluorination efficiency. Monitor reaction progress via GC-MS to minimize side products .
- N-Methylation : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/dichloromethane) to improve alkylation rates. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer : Perform molecular docking (AutoDock Vina) or MD simulations to assess interactions with target proteins (e.g., kinases or GPCRs). Use QSAR models to correlate electronic properties (HOMO-LUMO gaps from DFT) with bioactivity. Validate predictions with in vitro assays (e.g., kinase inhibition profiles similar to benzodioxol-5-amine derivatives in ).
Q. What photodegradation pathways are expected under UV exposure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
